molecular formula C18H12F4N4S2 B3408149 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-56-3

1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine

Cat. No.: B3408149
CAS No.: 863001-56-3
M. Wt: 424.4 g/mol
InChI Key: MJNHNOXFARLULG-UHFFFAOYSA-N
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Description

1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine is a piperazine derivative featuring two 4,6-difluorobenzo[d]thiazole substituents at the 1,4-positions of the piperazine ring. This compound belongs to a class of bis-heteroaryl piperazines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and antitumor effects .

Properties

IUPAC Name

2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNHNOXFARLULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine typically involves the coupling of 4,6-difluorobenzo[d]thiazole derivatives with piperazine. One common method includes the reaction of 4,6-difluorobenzo[d]thiazole with piperazine in the presence of a suitable base and solvent under controlled temperature conditions . The reaction is usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .

Scientific Research Applications

1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various proteins, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Synthetic Method Reference
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine 4,6-difluorobenzo[d]thiazol-2-yl Not reported Likely via nucleophilic substitution or coupling -
1,4-Bis(5-morpholino-1,3,4-thiadiazol-2-yl)piperazine 5-morpholino-1,3,4-thiadiazol-2-yl 529.7 Reaction with thiol acid and triethylamine
2,2'-(Piperazine-1,4-diyl)bis(5-benzylidene-thiazol-4-one) Benzylidene-thiazol-4-one ~428–472 Microwave-assisted synthesis
1,4-Bis[dibenzo[b,f][1,4]thiazepine-11-yl]piperazine Dibenzo[b,f][1,4]thiazepine Not reported As a pharmaceutical impurity
1,4-Bis(benzo[b]thien-4-yl)piperazine Benzo[b]thiophen-4-yl 350.51 Commercial synthesis

Key Observations :

  • Fluorination: The target compound’s 4,6-difluoro substitution on the benzothiazole rings may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., benzo[b]thiophen-4-yl derivatives) .
  • Heterocyclic Variations : Replacing benzothiazole with thiadiazole (e.g., 1,3,4-thiadiazol-2-yl) or thiazepine groups alters electronic properties and steric bulk, impacting biological target interactions .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Class Biological Activity Potency/IC50 Reference
Thiazol-4-one derivatives (e.g., compound 5d) DYRK1A kinase inhibition IC50 = 0.041 µM
Piperazine dithiosemicarbazones Antifungal (vs. Colletotrichum falcatum) Comparable to commercial fungicides
Bis(heteroaryl)piperazines HIV-1 reverse transcriptase inhibition EC50 ≈ 0.002 µg/mL
Thiadiazole derivatives (e.g., compound 4c) Antitumor (HL-60 cells) 44–90% inhibition at 10 µM

Key Insights :

  • Kinase Inhibition: Thiazol-4-one derivatives (e.g., compound 5d) exhibit nanomolar potency against DYRK1A, suggesting that fluorinated benzothiazole analogs may similarly target kinase pathways .
  • Antimicrobial Activity : Piperazine dithiosemicarbazones with chloro- or methoxy-substituted benzaldehyde groups demonstrate superior fungicidal activity, highlighting the role of electron-withdrawing substituents .
  • Antiviral Potential: Bis(heteroaryl)piperazines like UC-781 show potent HIV-1 inhibition, indicating that the target compound’s bis-heteroaryl architecture may confer broad antiviral utility .

Physicochemical Properties

  • Molecular Weight : Analogs such as 1,4-bis(benzo[b]thien-4-yl)piperazine (350.51 g/mol) and thiadiazole derivatives (up to 529.7 g/mol) suggest that the target compound’s molecular weight likely exceeds 400 g/mol due to fluorine and benzothiazole substituents .
  • Solubility : Fluorination typically reduces solubility in aqueous media but improves lipid membrane permeability, a trade-off critical for drug bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine
Reactant of Route 2
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine

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